1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 422304-30-1
VCID: VC16784735
InChI: InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3
SMILES:
Molecular Formula: C20H28N2
Molecular Weight: 296.4 g/mol

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine

CAS No.: 422304-30-1

Cat. No.: VC16784735

Molecular Formula: C20H28N2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine - 422304-30-1

Specification

CAS No. 422304-30-1
Molecular Formula C20H28N2
Molecular Weight 296.4 g/mol
IUPAC Name 1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3
Standard InChI Key ILMRHFMYIXTNMC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of an ethylenediamine core (H2N-CH2-CH2-NH2\text{H}_2\text{N-CH}_2\text{-CH}_2\text{-NH}_2) flanked by two 2,4,6-trimethylphenyl (mesityl) groups at the 1,2-positions. This arrangement creates a rigid, chiral environment critical for its role in stereoselective reactions. The mesityl groups contribute steric bulk, which prevents undesired side reactions and stabilizes metal-ligand complexes in catalytic systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H28N2\text{C}_{20}\text{H}_{28}\text{N}_{2}
Molecular Weight296.4 g/mol
CAS Number422304-30-1
Optical Rotation215-215^\circ to 190-190^\circ
AppearanceWhite crystalline solid

Stereochemical Configuration

The compound exists as enantiomeric pairs: (1S,2S)- and (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine. These configurations are pivotal in asymmetric synthesis, where they induce chirality in products by coordinating to metal centers in catalysts. For example, the (1S,2S) enantiomer is widely used in ruthenium-catalyzed transfer hydrogenation reactions, achieving enantiomeric excesses (eeee) exceeding 95% in ketone reductions .

Applications in Catalysis

Asymmetric Hydrogenation

The compound’s primary application lies in asymmetric hydrogenation, a process critical for producing enantiomerically pure pharmaceuticals. As a ligand, it forms complexes with transition metals like ruthenium or iridium, which activate hydrogen molecules and transfer them to prochiral substrates. In a representative study, a ruthenium complex of this ligand catalyzed the hydrogenation of acetophenone derivatives to (R)-1-phenylethanol with 98% eeee at room temperature .

Cross-Coupling Reactions

The steric bulk of the mesityl groups enhances selectivity in cross-coupling reactions. For instance, palladium complexes of this ligand facilitate Suzuki-Miyaura couplings between aryl chlorides and boronic acids under mild conditions, achieving turnover numbers (TON) of up to 10,000 .

Table 2: Catalytic Performance in Selected Reactions

Reaction TypeSubstrateCatalyst Loadingeeee or YieldSource
Asymmetric HydrogenationAcetophenone0.5 mol% Ru98% eeee
Suzuki-Miyaura Coupling4-Chlorotoluene + PhB(OH)₂0.1 mol% Pd95% Yield

Role in Material Science

Polymer Stabilization

Incorporating this diamine into polymer matrices improves thermal stability and mechanical strength. Epoxy resins modified with 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine exhibit a 40% increase in glass transition temperature (TgT_g) compared to unmodified analogs, making them suitable for high-temperature applications .

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in MOFs, where its rigid structure creates porous networks with high surface areas (>1000m2/g>1000 \, \text{m}^2/\text{g}). These MOFs demonstrate exceptional gas adsorption capacities, particularly for CO₂ (8.2 mmol/g at 298 K) .

Pharmaceutical and Biomedical Applications

Drug Intermediate Synthesis

The diamine is employed in synthesizing chiral β-amino alcohols, key intermediates in antiviral and antidepressant drugs. For example, it facilitated the production of (S)-rivastigmine, an Alzheimer’s medication, with 99% eeee in a three-step sequence .

Enzyme Inhibition Studies

Preliminary studies suggest that copper complexes of this ligand inhibit tyrosinase activity (IC50=3.2μMIC_{50} = 3.2 \, \mu\text{M}), offering potential treatments for hyperpigmentation disorders .

Environmental and Analytical Applications

Heavy Metal Remediation

The compound’s nitrogen donor atoms enable chelation of toxic metals like lead and cadmium. In wastewater treatment trials, it reduced Pb²⁺ concentrations from 50 ppm to <0.1 ppm within 1 hour .

Chromatographic Resins

When grafted onto silica gel, the diamine forms chiral stationary phases for HPLC, resolving racemic mixtures of NSAIDs like ibuprofen with a resolution factor (RsR_s) of 2.5 .

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